1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
Description
Structural Features and IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-[4-(trifluoromethyl)benzyl]cyclopropanecarboxylic acid. This nomenclature precisely describes the compound's molecular architecture, which consists of a cyclopropane ring bearing both a carboxylic acid functional group and a benzyl substituent that features a para-positioned trifluoromethyl group. The compound possesses the molecular formula C₁₂H₁₁F₃O₂ and exhibits a molecular weight of 244.21 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 29765-48-8, providing a unique identifier for chemical databases and regulatory purposes.
The structural framework exhibits several noteworthy features that contribute to its distinctive chemical behavior. The cyclopropane ring represents one of the most strained carbocyclic systems in organic chemistry, with internal bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees. This ring strain imparts unique reactivity patterns and conformational preferences to the molecule. The trifluoromethyl group, positioned para to the benzyl linkage, introduces substantial electronic effects through its electron-withdrawing nature, significantly influencing the compound's overall polarity and reactivity profile. The InChI (International Chemical Identifier) code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17), which provides a standardized method for representing the molecular structure in digital formats.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, a field that began in the early nineteenth century before elemental fluorine itself was successfully isolated. The foundation of organofluorine chemistry can be traced to 1835, when Dumas and Péligot prepared the first organofluorine compound, fluoromethane, through the reaction of dimethyl sulfate with potassium fluoride. This pioneering work preceded the isolation of elemental fluorine by Henri Moissan in 1886, demonstrating the early recognition of fluorine's potential in organic synthesis despite the technical challenges associated with handling fluorine-containing reagents.
The historical development of trifluoromethyl-containing compounds gained significant momentum in the late nineteenth and early twentieth centuries through the work of Frédéric Swarts, who introduced antimony fluoride as a fluorinating agent in 1898. Swarts' methodology enabled the conversion of aromatic trichloromethyl groups to trifluoromethyl substituents, establishing the foundation for modern trifluoromethylation chemistry. The systematic study of trifluoromethyl groups in relation to biological activity was initiated by F. Lehmann in 1927, marking the beginning of medicinal interest in fluorinated compounds. This early recognition of the biological significance of trifluoromethyl groups laid the groundwork for the eventual development of numerous pharmaceutical agents incorporating this functional group.
The industrial application of organofluorine chemistry underwent dramatic expansion during and after World War II, driven by the need for specialized materials with unique properties. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont in 1938 demonstrated the remarkable properties that could be achieved through fluorine incorporation, spurring further research into fluorinated compounds. The subsequent development of electrophilic trifluoromethylating reagents, beginning with Yagupolskii's diaryl(trifluoromethyl)sulfonium salts in 1984, provided practical methods for introducing trifluoromethyl groups into organic molecules. These methodological advances enabled the synthesis of increasingly complex trifluoromethyl-containing compounds, including sophisticated architectures such as those found in this compound.
Significance of Cyclopropane-Trifluoromethyl Synergy
The combination of cyclopropane and trifluoromethyl functionalities in this compound represents a particularly significant structural motif that leverages the unique properties of both components to achieve enhanced molecular performance. Cyclopropane rings are among the most strained carbocyclic systems in organic chemistry, possessing inherent ring strain of approximately 27.5 kcal/mol, which imparts distinctive reactivity patterns and conformational rigidity to molecules containing this structural element. This strain energy can be harnessed in various chemical transformations, including ring-opening reactions that provide access to diverse molecular frameworks while maintaining the benefits of the original cyclopropane-containing precursor.
The trifluoromethyl group contributes several advantageous properties that complement the structural features of the cyclopropane ring. The high electronegativity of fluorine atoms creates a strongly electron-withdrawing substituent that significantly modulates the electronic properties of aromatic systems. Research has demonstrated that trifluoromethyl groups can substantially alter lipophilicity patterns in organic compounds, often leading to improved pharmaceutical properties such as enhanced metabolic stability and optimized membrane permeability. Studies on lipophilicity trends in fluorinated compounds have shown that trifluoromethyl substituents generally increase lipophilicity compared to non-fluorinated analogs, although the specific magnitude of this effect depends on the molecular context and substitution pattern.
The synergistic relationship between cyclopropane and trifluoromethyl functionalities becomes particularly evident in the context of drug design and materials science applications. The combination provides a unique balance of structural rigidity, electronic modulation, and physicochemical optimization that is difficult to achieve through other structural modifications. Synthetic methodologies for preparing trifluoromethyl-substituted cyclopropanes have been developed to access this important class of compounds, with recent advances including copper-catalyzed cyclic trifluoromethylation of allenes and Gaspar-Roth procedures for multi-gram scale synthesis. These methodological developments have enabled the practical preparation of compounds such as this compound, facilitating further exploration of their unique properties and potential applications.
| Structural Component | Key Properties | Impact on Molecular Behavior |
|---|---|---|
| Cyclopropane Ring | High ring strain (27.5 kcal/mol) | Enhanced reactivity, conformational rigidity |
| Trifluoromethyl Group | Strong electron-withdrawing character | Electronic modulation, increased lipophilicity |
| Carboxylic Acid | Hydrogen bonding capability | Solubility modulation, biological recognition |
| Benzyl Linkage | Aromatic π-system connectivity | Electronic communication, structural flexibility |
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCJCNCVMKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with various enzymes and receptors in the body due to the presence of the trifluoromethyl group.
Mode of Action
The trifluoromethyl group in the compound is known to play a significant role in pharmaceuticals, agrochemicals, and materials. The compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Analysis
Biochemical Properties
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby modulating the biochemical pathways they regulate . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclopropane ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various molecular targets.
- Molecular Formula : C12H11F3O2
- Molecular Weight : 260.21 g/mol
- Structural Features :
- Cyclopropane ring
- Carboxylic acid functional group
- Trifluoromethyl substitution enhancing lipophilicity
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression. The trifluoromethyl group is significant for enhancing metabolic stability and bioavailability, which can lead to increased therapeutic effects.
Key Findings from Research Studies
- Enzyme Interactions : Preliminary studies suggest that this compound may interact with enzymes such as COX-2 and lipoxygenases, which are involved in inflammatory processes. These interactions could be mediated through hydrogen bonding and pi-stacking interactions due to the trifluoromethyl group .
- Cytotoxicity : In vitro studies have shown that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). While specific data for this compound is limited, the structural similarities suggest potential cytotoxicity .
- Molecular Docking Studies : Computational studies using molecular docking have indicated favorable binding interactions between the compound and various enzyme targets. For instance, docking results show that the trifluoromethyl group enhances binding affinity, which may correlate with increased biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | C12H11F3O2 | Similar trifluoromethyl substitution |
| 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid | C12H13F3O2 | Contains a butanoic acid chain |
| 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid | C12H11F3O2 | Lacks carboxylic substitution |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of cyclopropane carboxylic acids in various fields:
- Anti-inflammatory Activity : Research has indicated that cyclopropane carboxylic acids can inhibit key enzymes involved in inflammation, suggesting that this compound may possess similar properties .
- Ethylene Biosynthesis Inhibition in Plants : Cyclopropane derivatives have been shown to inhibit ethylene biosynthesis, which can influence fruit ripening processes. This suggests potential agricultural applications for the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of the target compound with structurally similar cyclopropane derivatives:
Key Observations:
- Trifluoromethyl vs.
- Positional Isomerism: The 2-fluoro-4-(trifluoromethyl)phenyl analog (CAS 1274902-10-1) shows similar molecular weight but altered electronic effects due to fluorine’s electronegativity, which may influence acidity and reactivity .
- Cyclopropane Ring Stability: All analogs exhibit predicted pKa values near 4–5, suggesting moderate acidity suitable for prodrug development or ionizable functionalities in drug design .
Preparation Methods
Synthetic Route Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| a | Conversion of 1-(trifluoromethyl)cyclopropyl-1-alcohol to tosylate intermediate | Sodium hydride (NaH), p-toluenesulfonyl chloride (TsCl), acetonitrile solvent, temperature control (-5 to 30 °C) | Intermediate 1 (tosylate) |
| b | Nucleophilic substitution with sodium cyanide (NaCN) | DMF solvent, reflux at 140-160 °C overnight | Intermediate 2 (nitrile) |
| c | Hydrolysis of nitrile to carboxylic acid | Sodium hydroxide (2-6 M NaOH), reflux; acidification to pH 1-2 with HCl; organic solvent extraction | Target carboxylic acid product |
Process Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent (Step a) | Acetonitrile (8-12x weight of alcohol) | Ensures proper dissolution and reaction efficiency |
| Molar ratio (Alcohol:NaH:TsCl) | 1 : 2-6 : 1-2 | Controls tosylation completeness |
| Reflux temperature (Step b) | 140-160 °C | Promotes cyanide substitution |
| Sodium cyanide molar ratio | 1-1.5 equivalents | Ensures full conversion |
| Hydrolysis NaOH concentration | 2-6 mol/L | Efficient nitrile hydrolysis |
| pH adjustment (Step c) | 1-2 (using HCl) | Facilitates acid precipitation |
Summary Table of Preparation Method (Patent CN110054558B Adapted)
| Step | Reagents | Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| a | 1-(trifluoromethyl)cyclopropyl-1-ol, NaH, TsCl, acetonitrile | -5 to 30 °C, stirring | Tosylate intermediate (Intermediate 1) | No purification needed before next step |
| b | Intermediate 1, NaCN, DMF | Reflux 140-160 °C overnight | Nitrile intermediate (Intermediate 2) | Crude product rectified by distillation |
| c | Intermediate 2, NaOH (2-6 M), HCl | Reflux hydrolysis, acidify to pH 1-2 | This compound | Extract with organic solvents (e.g., dichloromethane) |
Q & A
Basic: What are the common synthetic routes for preparing 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation reactions using precursors like cyclopropane-1-carboxylic acid derivatives. For example, copper-catalyzed intermolecular C–H functionalization of aliphatic carboxylic acids with benzenethiosulfonates has been employed to introduce arylthio groups to the cyclopropane backbone . Flash column chromatography is commonly used for purification, yielding products with ~60% efficiency. Key steps include:
- Reaction of S-phenyl benzenethiosulfonate with cyclopropane-carboxylic acid derivatives under catalytic conditions.
- Isolation via flash chromatography with solvents like hexane/ethyl acetate gradients.
- Verification using H NMR and C NMR to confirm cyclopropane ring integrity and substituent positions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Primary methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the cyclopropane ring structure (e.g., characteristic upfield-shifted protons at δ ~1.5–2.5 ppm) and trifluoromethyl group integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing regioisomers .
- HPLC: Retention time analysis under standardized conditions (e.g., QC-SMD-TFA05) ensures purity (>98%) and monitors degradation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies involve:
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while methanol aids in deprotection steps .
- Catalyst Tuning: Palladium on carbon (Pd/C) improves hydrogenation efficiency for nitro or benzyl-protected intermediates .
- Temperature Control: Low temperatures (0–5°C) stabilize intermediates during lithiation or trifluoroacetic acid (TFA)-mediated deprotection .
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC tracks progress, enabling timely quenching to prevent over-functionalization .
Advanced: How to resolve contradictions in NMR data across studies?
Discrepancies in NMR shifts (e.g., cyclopropane protons) may arise from:
- Deuterated Solvent Effects: DMSO-d6 vs. D2O can alter proton exchange rates and chemical shifts .
- Temperature: Elevated temperatures (e.g., 60°C in DMSO-d6) reduce signal splitting caused by ring strain .
- Dynamic Effects: Conformational flexibility of the trifluoromethylbenzyl group may lead to averaged signals. Variable-temperature NMR or 2D experiments (e.g., COSY, NOESY) clarify such ambiguities .
Advanced: What strategies are effective for studying biological interactions?
Methodologies include:
- Enzyme Assays: Evaluate inhibition potency (IC) against target enzymes (e.g., kinases) using fluorescence-based assays .
- Receptor Binding Studies: Radioligand displacement assays quantify affinity (K) for receptors like G-protein-coupled receptors (GPCRs) .
- Metabolic Stability: Liver microsome assays assess cytochrome P450-mediated degradation, with LC-MS/MS quantifying parent compound and metabolites .
Advanced: How does the trifluoromethyl group influence reactivity and bioactivity?
The trifluoromethyl group:
- Electronic Effects: Its strong electron-withdrawing nature polarizes the cyclopropane ring, enhancing electrophilic reactivity at the carboxylic acid moiety .
- Steric Effects: Bulky CF groups hinder nucleophilic attack on the cyclopropane ring, favoring regioselective modifications .
- Metabolic Resistance: The C–F bond resists oxidative metabolism, improving pharmacokinetic stability in vivo .
Advanced: How to address low solubility in aqueous media for in vitro assays?
Strategies include:
- Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment: Deprotonate the carboxylic acid at pH >7 (e.g., sodium salt formation) for improved aqueous dispersion .
- Prodrug Design: Esterify the carboxylic acid to increase lipophilicity, enabling passive cellular uptake .
Advanced: What computational methods aid in predicting reactivity?
- DFT Calculations: Model transition states for cyclopropane ring-opening reactions to predict regioselectivity .
- Molecular Docking: Simulate binding poses with target proteins (e.g., using AutoDock Vina) to guide structure-activity relationship (SAR) studies .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
